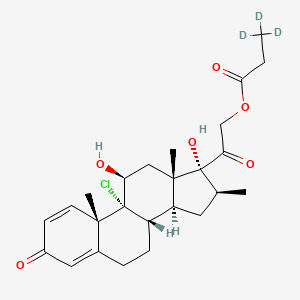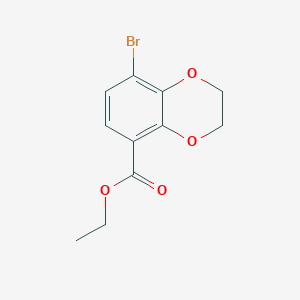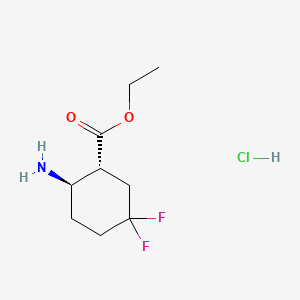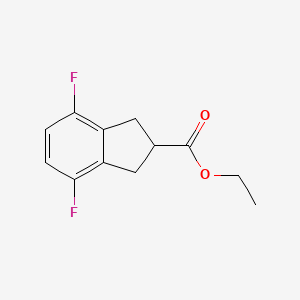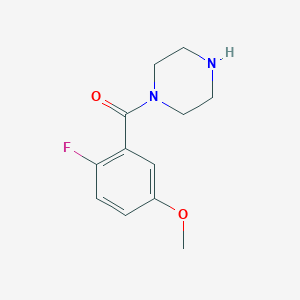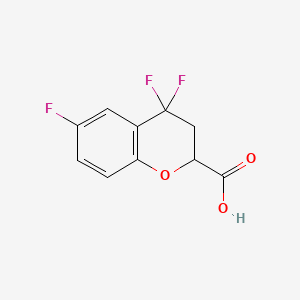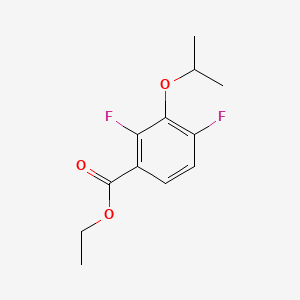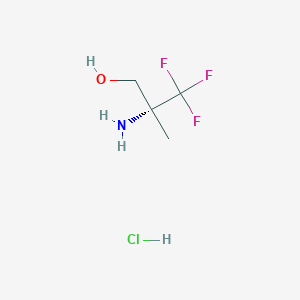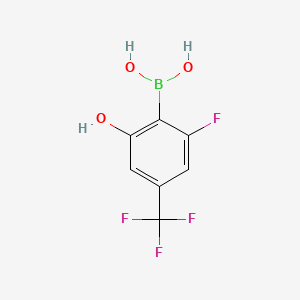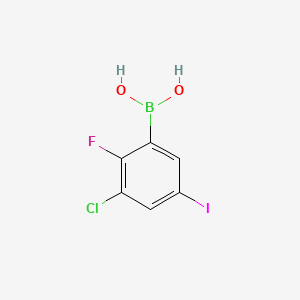
3-Chloro-2-fluoro-5-iodophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluoro-5-iodophenylboronic acid is an organoboron compound with the molecular formula C6H4BClFIO2 and a molecular weight of 300.26 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Chloro-2-fluoro-5-iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted phenylboronic acids.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of phenols or hydrocarbons.
科学研究应用
3-Chloro-2-fluoro-5-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-Chloro-2-fluoro-5-iodophenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner (e.g., aryl halide) through a series of oxidative addition, transmetalation, and reductive elimination steps . This results in the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
Uniqueness
3-Chloro-2-fluoro-5-iodophenylboronic acid is unique due to the presence of three different halogen substituents on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
属性
分子式 |
C6H4BClFIO2 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
(3-chloro-2-fluoro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
InChI 键 |
VKTBGSPEDGIWHB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1F)Cl)I)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


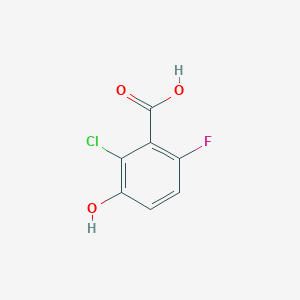

![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
